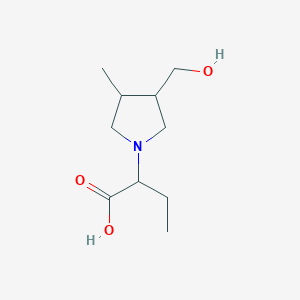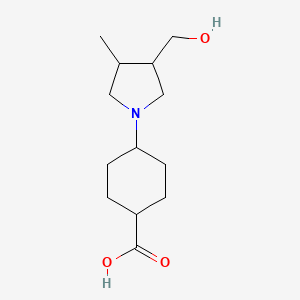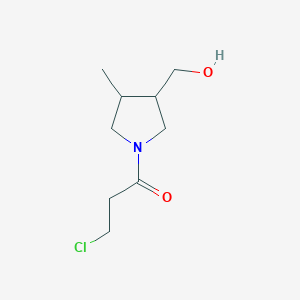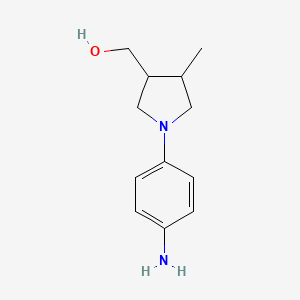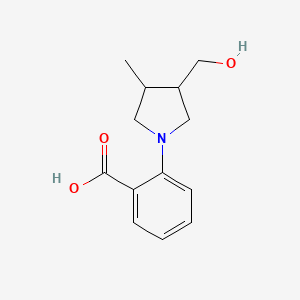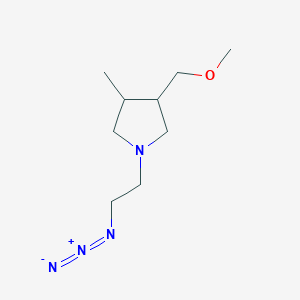
2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclohexyl-6-oxopyrimidin-1(6H)-yl)acetic acid (2-CPA) is an organic compound that was first discovered in 1955 by the Japanese scientist, Shigemitsu Inoue. It is a derivative of pyrimidine, a heterocyclic compound that is found in many biological systems. 2-CPA has been extensively studied in recent years and has been found to have many uses in scientific research, including as a drug target, a reagent for organic synthesis, and a biochemical probe.
Aplicaciones Científicas De Investigación
Synthesis of Hexahydroindoles and Isoquinolinones : Acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids have been used in synthesizing various 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles. These compounds have significant potential in the synthesis of novel 5,8,9,10-tetrahydro-6H-indolo[2,1-a]isoquinolin-9-ones (Juma et al., 2009).
Formation of Schiff Base Ligands : The compound has been involved in the synthesis of Schiff base ligands like [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid. These ligands are important for creating transition metal complexes with potential antioxidant and enzyme inhibitory activities (Ikram et al., 2015).
Reactivity with Pentaphenylantimony : The interaction of pentaphenylantimony with derivatives of this compound has been studied, leading to the formation of new compounds with potential applications in material science (Gubanova et al., 2020).
Synthesis of Heterocyclic Hydroxylamine Derivatives : This compound has been used in the synthesis of 1-(2-Oxopyrimidino) oxyacetic acid and 1-hydroxy-2-oxopyrimidine, which are important for studying the properties and reactions of heterocyclic hydroxylamine derivatives (Zvilichovsky, 1968).
Development of Pyrimidinone and Oxazinone Derivatives : Research has shown the utility of this compound in synthesizing various pyrimidinone and oxazinone derivatives, which are explored for their potential antimicrobial activities (Hossan et al., 2012).
Propiedades
IUPAC Name |
2-(4-cyclohexyl-6-oxopyrimidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-6-10(9-4-2-1-3-5-9)13-8-14(11)7-12(16)17/h6,8-9H,1-5,7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWORKOUAFVQVAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)N(C=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

